molecular formula C7H2Cl2F2O B1586150 3-Chloro-2,6-difluorobenzoyl chloride CAS No. 261762-43-0

3-Chloro-2,6-difluorobenzoyl chloride

Cat. No.: B1586150
CAS No.: 261762-43-0
M. Wt: 210.99 g/mol
InChI Key: LUTDLSSUGZTZBP-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a derivative of benzoyl chloride, where two fluorine atoms and one chlorine atom are substituted on the benzene ring. This compound is known for its reactivity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with chloroform and a catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-difluorobenzoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions involve the replacement of chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction: Alcohols, aldehydes, and other reduced forms.

  • Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Chloro-2,6-difluorobenzoyl chloride can be synthesized through various chemical reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or alcohols, making it useful in the preparation of diverse derivatives.
  • Friedel-Crafts Acylation : This compound acts as an acylating agent, introducing the 2,6-difluorobenzoyl group into aromatic compounds under Lewis acid catalysis conditions.

Antiviral and Antifungal Properties

Research indicates that this compound exhibits promising biological activities:

  • Inhibition of HIV-1 Replication :
    • In studies involving MT-4 cells infected with HIV-1 variants, this compound has shown effectiveness in inhibiting viral replication .
  • Antifungal Activity :
    • The compound has demonstrated antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.020 µg/mL.

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has been noted to induce cell death effectively, suggesting its potential as an anticancer agent.

Case Studies

StudyOrganism/Cell LineBiological ActivityReference
Study 1MT-4 cells (HIV-1)Inhibition of viral replication
Study 2Candida albicansAntifungal activity (MIC = 0.020 µg/mL)
Study 3Various cancer cell linesInduction of cytotoxicity

Medicinal Chemistry Applications

Fluorinated compounds like this compound are increasingly prevalent in drug development due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms . The introduction of fluorine can improve the pharmacokinetic properties of drugs by increasing their lipophilicity and resistance to metabolic degradation .

Agrochemical Applications

The incorporation of fluorine into agrochemicals allows for the fine-tuning of physicochemical properties such as solubility and stability, enhancing the efficacy of crop protection agents . The unique properties imparted by fluorination make compounds like this compound valuable in developing more effective pesticides and herbicides.

Comparison with Similar Compounds

3-Chloro-2,6-difluorobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

  • 2,3-Difluorobenzoyl chloride: Similar structure but with different positions of fluorine atoms.

  • 3-Chlorobenzoyl chloride: Contains only one chlorine atom on the benzene ring.

  • 2,6-Dichlorobenzoyl chloride: Contains two chlorine atoms but no fluorine atoms.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

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Biological Activity

3-Chloro-2,6-difluorobenzoyl chloride (CAS 261762-43-0) is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H4ClF2O
  • Molecular Weight : 191.56 g/mol

The compound features a benzoyl chloride group with chlorine at the 3-position and fluorine atoms at the 2 and 6 positions. This arrangement enhances its lipophilicity and metabolic stability, making it a valuable precursor in drug design .

The biological activity of this compound is attributed to several key mechanisms:

  • Enzyme Interaction : The compound acts as an acylating agent, forming covalent bonds with nucleophiles such as amino acids in proteins, which can lead to inhibition or activation of various enzymes .
  • Gene Expression Modulation : It influences gene expression by altering transcription factor activity, potentially affecting protein synthesis .
  • Cell Signaling Pathways : The compound can modulate cellular signaling pathways, impacting processes such as proliferation and apoptosis .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antifungal Activity : Preliminary studies suggest that compounds derived from this chlorinated benzoyl chloride can inhibit fungal growth, particularly against Candida species . For example, modifications to the phenyl ring have shown to enhance antifungal properties significantly.
  • Cytochrome P450 Inhibition : Some derivatives have been investigated for their ability to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism. Inhibiting these enzymes could lead to increased bioavailability of certain drugs but also raises concerns about potential drug interactions .

Case Study 1: Antifungal Activity

In a study focusing on antifungal agents, researchers synthesized a series of compounds based on this compound. The most promising derivative exhibited a minimal inhibitory concentration (MIC) comparable to established antifungals like fluconazole (FLC), indicating its potential as an effective treatment for fungal infections .

CompoundMIC (µg/mL)Activity Level
FLC0.020Standard
Derivative A0.023Comparable
Derivative B0.210Less Active

Case Study 2: Cytochrome P450 Enzyme Inhibition

Another study evaluated the inhibitory effects of various derivatives on cytochrome P450 enzymes involved in steroid hormone biosynthesis. The results indicated that certain modifications to the benzoyl structure significantly enhanced inhibitory potency against specific P450 isoforms .

CompoundCYP11B1 Inhibition (%)CYP17 Inhibition (%)
Derivative C7560
Derivative D5045
Control105

Properties

IUPAC Name

3-chloro-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTDLSSUGZTZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378539
Record name 3-Chloro-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-43-0
Record name 3-Chloro-2,6-difluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-43-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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